Home > Products > Screening Compounds P79809 > 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one - 1184978-92-4

6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Catalog Number: EVT-2941889
CAS Number: 1184978-92-4
Molecular Formula: C17H11FN4O2
Molecular Weight: 322.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole

  • Compound Description: This compound is a potential antimicrobial and antiviral drug. [] Its molecular and crystal structures have been defined and described, and its biological activity has been predicted using molecular docking. []
  • Relevance: This compound shares the core structure of a 6-fluoro-quinolin-4(1H)-one with a 1,2,4-oxadiazole substituent at the 3-position with 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. The key difference lies in the substituents on the 1,2,4-oxadiazole ring and the 1 and 7 positions of the quinolinone core.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound exhibits nanomolar inhibition of MET kinase activity, desirable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
  • Relevance: While AMG 337 does not directly share the quinolinone or oxadiazole core of 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, it is a structurally related compound. It belongs to the broader class of heterocyclic compounds with nitrogen-containing rings, specifically incorporating a [, , ]triazolo[4,3-a]pyridine moiety, similar to the 1,2,4-oxadiazole in the main compound. Both compounds represent modifications around a central heterocyclic core, aiming for specific biological activity.

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). [] This compound may be useful for exploring the pharmacological potential of GPR119 agonists. []
  • Relevance: This compound, like 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, features a 1,2,4-oxadiazole ring. The presence of this shared pharmacophore suggests potential similarities in binding interactions and biological activity, despite differences in the overall core structure.

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

  • Compound Description: This compound showed the best antimicrobial activity among a series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. [] It also demonstrated good binding activity towards the active site of tRNA (guanine37-N1)-methyltransferase (TrmD) in docking studies. []
  • Relevance: This compound falls under the broad category of fused heterocyclic compounds with potential antimicrobial activity, similar to 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Although the specific cores differ, both compounds showcase the utilization of diverse heterocyclic scaffolds for exploring and enhancing biological activities.

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This pyridine-pyrrolidinone derivative is a potent antimalarial compound, potentially acting via prolyl-tRNA synthetase inhibition. [] This compound exists in two enantiomeric forms, with the S enantiomer exhibiting higher antimalarial activity. []
  • Relevance: This compound, although structurally distinct from 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, highlights the exploration of diverse heterocyclic structures for pharmaceutical applications. Both compounds incorporate nitrogen-containing rings and showcase the importance of carefully tailoring substituents for optimizing biological activity and target selectivity.
Overview

6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Its structure incorporates a quinoline core, which is known for its diverse biological activities, and a pyridinyl oxadiazole moiety that contributes to its potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases.

Source

The compound has been synthesized and studied within the context of drug development, particularly focusing on its efficacy against certain diseases, including cancer and neurodegenerative disorders. Research articles and patents provide insights into its synthesis, biological activity, and therapeutic potential.

Classification

This compound can be classified as:

  • Chemical Class: Quinoline derivatives
  • Functional Groups: Fluoro, methyl, pyridine, oxadiazole
  • Biological Activity: Potential anticancer and neuroprotective properties
Synthesis Analysis

The synthesis of 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves several key steps:

  1. Formation of the Quinoline Core: The initial step may involve the condensation of appropriate starting materials such as aniline derivatives with aldehydes or ketones under acidic or basic conditions to form the quinoline structure.
  2. Introduction of the Oxadiazole Ring: The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives. This step often requires specific reagents such as phosphorus oxychloride or other dehydrating agents.
  3. Fluorination and Methylation: The introduction of fluorine and methyl groups can be achieved using fluorinating agents like N-fluorobenzenesulfonimide for fluorination and methylating agents such as dimethyl sulfate or methyl iodide for methylation.
  4. Final Coupling Reaction: The final compound is obtained by coupling the synthesized quinoline derivative with the oxadiazole intermediate using standard coupling techniques, often employing coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Molecular Structure Analysis

The molecular structure of 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be represented as follows:

C16H14FN5O\text{C}_{16}\text{H}_{14}\text{F}\text{N}_5\text{O}

Structural Data

  • Molecular Weight: Approximately 315.31 g/mol
  • Key Functional Groups:
    • Fluorine atom at position 6
    • Methyl group at position 1
    • Pyridine group at position 3 of the oxadiazole ring
Chemical Reactions Analysis

The chemical reactivity of this compound can be explored through various reactions:

  1. Nucleophilic Substitution Reactions: The presence of electron-withdrawing groups (like fluorine) affects the reactivity towards nucleophiles.
  2. Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions due to its aromatic nature.
  3. Oxidation and Reduction Reactions: The oxadiazole moiety can participate in redox reactions under certain conditions, making it a versatile target for further functionalization.

These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism by which 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its biological effects is likely multifaceted:

  1. Targeting Enzymes: It may inhibit specific enzymes involved in disease pathways, such as kinases implicated in cancer progression.
  2. Modulation of Signaling Pathways: The compound could influence cellular signaling pathways by interacting with receptors or other proteins within cells.
  3. Induction of Apoptosis: Its structural features may promote apoptosis in cancer cells through mechanisms that are still under investigation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data is often determined during synthesis characterization but is not universally reported.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Relevant Data

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the purity and identity of this compound.

Applications

6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one shows promise in several scientific applications:

  1. Pharmaceutical Development: Its potential as an anticancer agent positions it as a candidate for further drug development studies.
  2. Research Tool: It can serve as a biochemical probe to study specific biological pathways or mechanisms related to disease.
  3. Neuroprotective Studies: Given its structural characteristics, it may also be investigated for protective effects against neurodegenerative diseases.

Properties

CAS Number

1184978-92-4

Product Name

6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

IUPAC Name

6-fluoro-1-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one

Molecular Formula

C17H11FN4O2

Molecular Weight

322.299

InChI

InChI=1S/C17H11FN4O2/c1-22-9-13(15(23)12-8-11(18)2-3-14(12)22)17-20-16(21-24-17)10-4-6-19-7-5-10/h2-9H,1H3

InChI Key

MPMRGTPEDWKZBL-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.